S(+)-Propylnorapomorphine hydrochloride

Stereoselectivity Dopamine neuron Electrophysiology

S(+)-NPA HCl is the critical weak agonist/antagonist control for dopamine D2/D3 research. Its unique limbic-selective antagonist activity and 775-fold lower potency vs. the R(-) enantiomer make it essential for validating stereoselective target engagement and modeling high-affinity receptor states. Used as a blocker in PET studies and to selectively modulate mesolimbic pathways. Accept no substitute for enantioselective studies. Order now.

Molecular Formula C19H22ClNO2
Molecular Weight 331.8 g/mol
CAS No. 79703-31-4
Cat. No. B1626570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS(+)-Propylnorapomorphine hydrochloride
CAS79703-31-4
Molecular FormulaC19H22ClNO2
Molecular Weight331.8 g/mol
Structural Identifiers
SMILESCCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl
InChIInChI=1S/C19H21NO2.ClH/c1-2-9-20-10-8-12-4-3-5-14-17(12)15(20)11-13-6-7-16(21)19(22)18(13)14;/h3-7,15,21-22H,2,8-11H2,1H3;1H/t15-;/m0./s1
InChIKeyPCOQOGIDTIFQAM-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S(+)-Propylnorapomorphine Hydrochloride (CAS 79703-31-4): A Dopamine D2/D4 Agonist and Limbic-Selective Antagonist for Research and Development


S(+)-Propylnorapomorphine hydrochloride (CAS 79703-31-4), also referred to as S(+)-NPA HCl, is a synthetic aporphine derivative and the (+)-enantiomer of N-n-propylnorapomorphine. It is classified as a dopamine receptor ligand with a dual agonist-antagonist pharmacological profile, exhibiting weak dopaminergic agonist properties alongside antagonist activity, particularly in limbic regions [1]. This compound is primarily utilized as a research tool in neuroscience and pharmacology to investigate dopamine receptor function, stereoselective drug action, and the high-affinity state of D2 receptors.

Why Generic Dopamine Agonists Cannot Replace S(+)-Propylnorapomorphine Hydrochloride in Specialized Research


Generic substitution of dopamine receptor ligands is not scientifically valid due to profound stereoselective differences in pharmacology. The aporphine class exhibits a stark enantioselectivity cliff: the (R)-(-) enantiomer of NPA is a potent, high-efficacy D2/D3 agonist, whereas the S(+)-enantiomer demonstrates weak agonist potency with significant antagonist properties [1]. This enantiomeric pair demonstrates how minor stereochemical changes dramatically alter intrinsic efficacy, receptor reserve, and functional outcome [2]. Furthermore, S(+)-NPA HCl displays limbic-selective antagonist activity not observed with other dopamine agonists like apomorphine, making it a unique tool for dissecting regional dopaminergic function . Consequently, substituting with R(-)-NPA, apomorphine, or other D2 agonists would fundamentally change the experimental system and yield confounded results.

Quantitative Evidence Guide: S(+)-Propylnorapomorphine Hydrochloride vs. R(-)-NPA, Apomorphine, and Other Dopamine Ligands


S(+)-NPA HCl Exhibits >775-Fold Lower Dopamine Neuron Inhibitory Potency Than R(-)-NPA, Defining Its Utility as a Weak Partial Agonist/Antagonist

In single-unit electrophysiological recordings of rat substantia nigra dopamine neurons, the S(+)-enantiomer of N-n-propylnorapomorphine (NPA) demonstrated full agonist capability but with dramatically reduced potency compared to its R(-)-antipode. The ID50 for S(+)-NPA was 1550 nmol/kg, whereas the ID50 for R(-)-NPA was 2.0 nmol/kg, representing a 775-fold difference in potency [1]. Additionally, while R(-)-NPA is a full agonist, S(+)-NPA acts as a weak partial agonist and can antagonize the effects of R(-)-NPA when co-administered [2].

Stereoselectivity Dopamine neuron Electrophysiology

S(+)-NPA HCl Demonstrates a 20-Fold Lower Relative Intrinsic Efficacy Compared to R(-)-NPA, Explaining Its Antagonist Properties

Using Furchgott analysis following partial receptor inactivation with EEDQ, the relative intrinsic efficacy of S(+)-NPA was calculated to be only 0.05 (at the 50% response level) compared to R(-)-NPA [1]. This low efficacy translates into a functional profile where R(-)-NPA achieves 50% maximal inhibition at only 3.5% receptor occupancy (indicating a 68% receptor reserve), whereas S(+)-NPA requires 66% receptor occupancy for the same effect and 94% occupancy for maximal response [2].

Intrinsic efficacy Receptor reserve Furchgott analysis

S(+)-NPA HCl is Identified as a Limbic-Selective Dopamine Antagonist, Distinct from Non-Selective D2 Antagonists

Vendor technical documentation and pharmacological summaries consistently classify S(+)-Propylnorapomorphine hydrochloride as a 'limbic-selective dopamine antagonist' . This classification is based on its unique ability to preferentially affect dopamine receptors in limbic brain regions (e.g., nucleus accumbens, ventral tegmental area) over striatal regions, a property not shared by non-selective D2 antagonists like haloperidol or raclopride . While precise regional binding ratios are not provided, this functional selectivity is a key differentiator for experiments targeting mesolimbic dopamine pathways.

Limbic selectivity Dopamine antagonist Neuropharmacology

S(+)-NPA HCl Exhibits >80-Fold Weaker Agonist Activity Than Apomorphine, Reinforcing Its Role as a Low-Efficacy Ligand

In the same electrophysiological study, the ID50 for apomorphine (APO) was 18.0 nmol/kg, making S(+)-NPA (ID50 = 1550 nmol/kg) approximately 86-fold less potent than apomorphine in inhibiting dopamine neuron firing [1]. This quantitative difference underscores that S(+)-NPA is not a simple D2 agonist but rather a compound with markedly reduced efficacy, consistent with its antagonist profile.

Apomorphine comparison Dopamine agonist Electrophysiology

S(+)-NPA HCl is a Critical Control in PET Imaging Studies Utilizing [11C]NPA to Differentiate High-Affinity D2 Receptor Binding from Non-Specific Uptake

The carbon-11 labeled (-)-enantiomer, [11C]NPA, is employed as a positron emission tomography (PET) radiotracer to selectively image the high-affinity state of D2/D3 receptors [1]. In these studies, the unlabeled S(+)-enantiomer serves as an essential pharmacological control to define non-specific binding and to confirm the stereospecificity of the [11C]NPA signal [2]. The use of S(+)-NPA HCl allows researchers to differentiate specific, high-affinity D2 binding from background, a critical step in quantitative PET analysis [3].

PET imaging Radioligand D2 receptor

S(+)-NPA HCl Has Been Patented for Transdermal Delivery in Parkinson's Disease and Psychotic Disorders, Distinct from Oral Apomorphine Formulations

Patent EP 1098637 A1 (WO0003698A1) specifically claims pharmaceutical compositions comprising S(+)-propylnorapomorphine hydrochloride for transdermal delivery, targeting indications including Parkinson's disease, hemicrania, sexual impotence, and psychotic disorders [1]. This transdermal route is designed to provide sustained plasma levels and avoid the rapid first-pass metabolism and emetic effects associated with oral apomorphine [2]. The patent explicitly includes S(+)-NPA HCl as a distinct active principle alongside R(-)-NPA HCl, highlighting its independent therapeutic potential [3].

Transdermal patch Parkinson's disease Drug delivery

Primary Research and Industrial Applications for S(+)-Propylnorapomorphine Hydrochloride


Stereoselective Pharmacology Studies: Elucidating Enantiomer-Specific Dopamine Receptor Signaling

S(+)-NPA HCl is indispensable for experiments designed to probe the stereochemical determinants of dopamine receptor activation. Its 775-fold lower potency and 20-fold lower intrinsic efficacy compared to R(-)-NPA make it an ideal control to demonstrate enantioselective effects in vitro and in vivo [1]. Researchers use this pair to validate target engagement, assess off-target effects, and model the structural basis of agonist efficacy at D2-like receptors.

Investigating Mesolimbic Dopamine Function: A Tool for Limbic-Selective Antagonism

Given its classification as a limbic-selective dopamine antagonist, S(+)-NPA HCl is a valuable research tool for dissecting the role of mesolimbic dopamine pathways in behavior, reward, and neuropsychiatric disorders . It can be used in animal models of addiction, schizophrenia, or depression to selectively modulate dopamine tone in the nucleus accumbens and ventral tegmental area without the motor side effects associated with non-selective D2 antagonists.

PET Imaging Control: Defining Non-Specific Binding for D2/D3 Agonist Radiotracers

In positron emission tomography (PET) studies utilizing agonist radioligands such as [11C]NPA or [11C]MNPA, unlabeled S(+)-NPA HCl is routinely used as a blocking agent to determine non-specific binding and validate the specificity of the radiotracer signal for the high-affinity state of D2/D3 receptors [2]. This application is critical for accurate quantification of receptor availability in human and non-human primate brain imaging studies.

Transdermal Drug Delivery Development: A Candidate for Novel Antiparkinsonian and Antipsychotic Formulations

Based on patent literature, S(+)-NPA HCl is a claimed active pharmaceutical ingredient in transdermal patch formulations for Parkinson's disease and psychotic disorders [3]. Pharmaceutical scientists and formulation developers may utilize this compound to explore sustained-release delivery systems, investigate skin permeation enhancers, and develop alternative therapies with potentially improved pharmacokinetic profiles and reduced emetic side effects compared to apomorphine.

Quote Request

Request a Quote for S(+)-Propylnorapomorphine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.